molecular formula C9H15N3O B1529389 1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine CAS No. 1339351-19-7

1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine

Cat. No. B1529389
M. Wt: 181.23 g/mol
InChI Key: DRTFXXVGSTXWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H15N3O . It is available in bulk and research quantities .


Molecular Structure Analysis

The molecular structure of 1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine consists of a pyrazole ring attached to a tetrahydropyran ring via a methylene bridge . The pyrazole ring carries an amine group at the 5-position and a methyl group at the 1-position .


Physical And Chemical Properties Analysis

1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine has a molecular weight of 181.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives are synthesized through reactions involving hydroxymethyl pyrazole derivatives with primary amines, leading to various compounds characterized by FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds have shown potential in biological activities against breast cancer and microbes, indicating a significant interest in their pharmacological properties (Titi et al., 2020).

Anticancer and Antiangiogenic Effects

  • Thioxothiazolidin-4-one derivatives, synthesized by coupling different amines containing aliphatic, substituted aromatic, and heterocyclic moieties with pyrazole, exhibited significant anticancer and antiangiogenic effects in mouse models. These findings suggest their potential for development into anticancer therapies (Chandrappa et al., 2010).

Antibacterial and Insecticidal Potential

  • Pyrimidine linked pyrazol-3-yl amines have been synthesized and evaluated for their antibacterial and insecticidal potential, highlighting the versatile applications of pyrazole derivatives in pest control and as antimicrobial agents (Deohate & Palaspagar, 2020).

Corrosion Inhibition

  • New synthesized bipyrazole compounds demonstrated efficient inhibition on corrosion of pure iron in acidic media. Such studies are crucial for developing more effective corrosion inhibitors for industrial applications (Chetouani et al., 2005).

Biological Activity

  • Compounds derived from 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one exhibited potent cytotoxic activity against human leukemia cells and showed antimicrobial activity against certain bacteria and yeasts. This underscores the therapeutic potential of pyrazole derivatives in treating cancer and infections (Asegbeloyin et al., 2014).

Safety And Hazards

The safety data sheet for 1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-methyl-5-(oxan-3-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-9(10)5-8(11-12)7-3-2-4-13-6-7/h5,7H,2-4,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTFXXVGSTXWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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